molecular formula C10H11FO3 B6291046 Methyl 4-fluoro-2-methoxy-3-methylbenzoate CAS No. 2112758-14-0

Methyl 4-fluoro-2-methoxy-3-methylbenzoate

Cat. No.: B6291046
CAS No.: 2112758-14-0
M. Wt: 198.19 g/mol
InChI Key: NWMIBIQZTJNUOU-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-2-methoxy-3-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluoro-2-methoxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-methoxy-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-fluoro-2-methoxy-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2-methoxy-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of the fluorine atom can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-2-methoxy-3-methylbenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of fluorine, methoxy, and methyl groups provides distinct chemical properties that can be leveraged in various applications .

Properties

IUPAC Name

methyl 4-fluoro-2-methoxy-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6-8(11)5-4-7(9(6)13-2)10(12)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMIBIQZTJNUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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